molecular formula C8H8O B123648 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane CAS No. 1346603-12-0

2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane

Cat. No. B123648
M. Wt: 125.18 g/mol
InChI Key: AWMVMTVKBNGEAK-RALIUCGRSA-N
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Description

2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane is a chemical compound with the molecular formula C8H3D5O . It is a type of oxirane, a class of organic compounds that contain an oxygen atom bonded to two carbon atoms forming a three-membered ring structure .


Molecular Structure Analysis

The molecular structure of 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane consists of an oxirane ring attached to a phenyl ring, which has five deuterium atoms attached to it . The molecular weight of this compound is 125.17932889 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane are not available, oxiranes are known to undergo a variety of reactions. These include ring-opening reactions, which can be catalyzed by acids, bases, or nucleophiles .

properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVMTVKBNGEAK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CO2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane

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